2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of an amino group and a piperazine moiety. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neuropharmacology and oncology. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further research and development.
The synthesis and characterization of 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one can be found in various scientific literature, including studies focused on the synthesis of related compounds and their biological activities. Notably, research articles detail synthetic pathways, structure-activity relationships, and pharmacological evaluations that provide insights into the compound's properties and potential uses .
2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing nitrogen atoms, which are significant in many biological processes. This particular compound is classified as an aminopyrimidine due to the presence of an amino group at position 2 and a piperazine substituent at position 5.
The synthesis of 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available pyrimidine derivatives. Common methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity .
The molecular structure of 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one can be represented as follows:
This structure features:
Key structural data include:
2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one can participate in various chemical reactions:
Technical details such as reaction conditions (temperature, solvents) are crucial for achieving desired outcomes .
The mechanism of action for 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific biological targets, such as receptors or enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or exhibit anti-cancer properties by inhibiting key signaling pathways.
Data from pharmacological studies suggest that this compound may influence serotonin receptors or other neurotransmitter systems, contributing to its potential therapeutic effects .
Key physical properties include:
Chemical properties include:
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry confirm the identity and purity of synthesized compounds .
Scientific uses of 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one include:
2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one exemplifies a privileged scaffold in drug design, merging a hydrogen-bond-donating pyrimidinone core with a conformationally flexible piperazine moiety. The pyrimidine ring provides planar rigidity, enabling π-stacking interactions with biological targets, while the N1 and N3 atoms serve as hydrogen bond acceptors. The exocyclic amino group at C2 acts as a hydrogen bond donor, critical for target engagement. The piperazine moiety—linked at C5—introduces three-dimensional flexibility and a basic nitrogen (pK*a ~9.5) that enhances water solubility and allows salt formation for pharmacokinetic optimization. This hybrid structure creates a multimodal pharmacophore capable of interacting with diverse enzyme active sites and receptors, particularly kinases, GPCRs, and microbial targets [3] [10].
Table 1: Key Pharmacophoric Features of 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one
Structural Element | Role in Target Engagement | Biological Consequences |
---|---|---|
Pyrimidin-4(3H)-one core | Planar aromatic stacking; H-bond acceptance | Enzyme active site penetration (e.g., kinases) |
2-Amino group | H-bond donation; Brønsted base functionality | Enhanced binding affinity to catalytic sites |
Piperazine at C5 | 3D flexibility; protonation at physiological pH | Solubility modulation; receptor subtype selectivity |
Carbonyl oxygen at C4 | Strong H-bond acceptor | Anchoring to conserved residues in binding pockets |
The strategic integration of pyrimidine and piperazine fragments evolved from observations of azapirone antidepressants (e.g., buspirone) where the 1-(2-pyrimidinyl)piperazine (1-PP) metabolite contributed to anxiolytic effects. This inspired rational hybridization to exploit synergistic pharmacodynamics. The specific C5-piperazinyl substitution pattern emerged during optimization of kinase inhibitors around 2010–2015, where computational studies revealed enhanced target affinity over C4 or C6 regioisomers. Its adoption accelerated with the clinical success of palbociclib (a CDK4/6 inhibitor featuring an aminopyrimidine-piperazine linkage), validating the scaffold's drugability. Subsequent research demonstrated that the title compound serves as a versatile intermediate for synthesizing complex polyheterocycles like pyrido[2,3-d]pyrimidines—key scaffolds in antimalarial and antiviral agents [3] [7] [9].
This scaffold demonstrates remarkable polypharmacology, with derivatization enabling selective targeting of pathogenic pathways:
Table 2: Therapeutic Applications of Key Derivatives
Derivative Class | Representative Target | Potency | Disease Area |
---|---|---|---|
5-(4-Substituted piperazin-1-yl) | CDK4/6 | IC~50~ = 8–50 nM | Breast cancer |
N~5~-(2-Piperazinoethyl) | Adenosine A~2A~ receptor | K~i~ = 8.62 nM | Parkinson's disease |
Tetrahydrobenzo[4,5]thieno[2,3-d] | P. falciparum DHFR | IC~50~ = 0.74 µM | Malaria |
Dihydrothiopyrano[3,2-d] | HIV-1 reverse transcriptase | EC~50~ = 3.43 nM | AIDS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7